N-[(4-methoxyphenyl)acetyl]-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea N-[(4-methoxyphenyl)acetyl]-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC0730159
InChI: InChI=1S/C21H23N3O3S/c1-27-18-10-4-15(5-11-18)14-19(25)23-21(28)22-17-8-6-16(7-9-17)20(26)24-12-2-3-13-24/h4-11H,2-3,12-14H2,1H3,(H2,22,23,25,28)
SMILES: COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCC3
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.5 g/mol

N-[(4-methoxyphenyl)acetyl]-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

CAS No.:

Cat. No.: VC0730159

Molecular Formula: C21H23N3O3S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methoxyphenyl)acetyl]-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea -

Specification

Molecular Formula C21H23N3O3S
Molecular Weight 397.5 g/mol
IUPAC Name 2-(4-methoxyphenyl)-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]acetamide
Standard InChI InChI=1S/C21H23N3O3S/c1-27-18-10-4-15(5-11-18)14-19(25)23-21(28)22-17-8-6-16(7-9-17)20(26)24-12-2-3-13-24/h4-11H,2-3,12-14H2,1H3,(H2,22,23,25,28)
Standard InChI Key FCSNWVAQOOBPKO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCC3
Canonical SMILES COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator